molecular formula C14H17F3N2O3 B11472865 Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate

Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate

Cat. No.: B11472865
M. Wt: 318.29 g/mol
InChI Key: HOXLXYGQMSDREP-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, an acetamido group, a benzylamino group, and three fluorine atoms attached to the propionate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: The initial step involves the acylation of an amine with acetic anhydride to form the acetamido group.

    Introduction of the Benzylamino Group: The next step involves the reaction of the acetamido intermediate with benzylamine to introduce the benzylamino group.

    Formation of the Trifluoropropionate Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, alkoxides) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Modulation of Signaling Pathways: It may influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

    Interaction with Cellular Components: The compound may interact with cellular components such as proteins, nucleic acids, or membranes, affecting their function and stability.

Comparison with Similar Compounds

Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate can be compared with similar compounds to highlight its uniqueness. Some similar compounds include:

    Ethyl 2-acetamido-2-(methylamino)-3,3,3-trifluoropropionate: This compound has a methylamino group instead of a benzylamino group, leading to different chemical and biological properties.

    Ethyl 2-acetamido-2-(phenylamino)-3,3,3-trifluoropropionate: This compound has a phenylamino group, which may result in different reactivity and applications.

    Ethyl 2-acetamido-2-(ethylamino)-3,3,3-trifluoropropionate:

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C14H17F3N2O3/c1-3-22-12(21)13(14(15,16)17,19-10(2)20)18-9-11-7-5-4-6-8-11/h4-8,18H,3,9H2,1-2H3,(H,19,20)

InChI Key

HOXLXYGQMSDREP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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